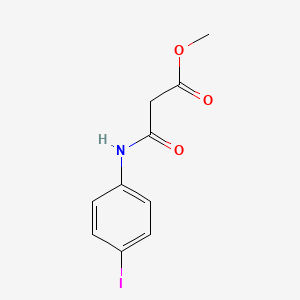
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate is an organic compound with significant potential in various fields of scientific research. This compound features an ester functional group and an aromatic ring substituted with an iodine atom, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate typically involves the reaction of 4-iodoaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-iodoaniline attacks the carbonyl carbon of methyl acetoacetate, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound shares structural similarities with Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate but differs in its biological activity and site of action.
Methyl 3-{[(4-iodophenyl)methyl]amino}propanoate: Another structurally related compound with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodine substitution on the aromatic ring enhances its potential for various synthetic transformations and applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H10INO3 |
|---|---|
Molekulargewicht |
319.10 g/mol |
IUPAC-Name |
methyl 3-(4-iodoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H10INO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
VMSDDOKBSSTEFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



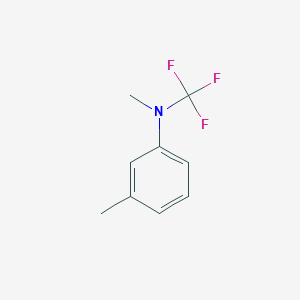
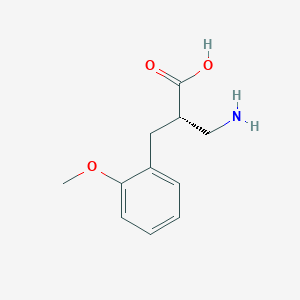
![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
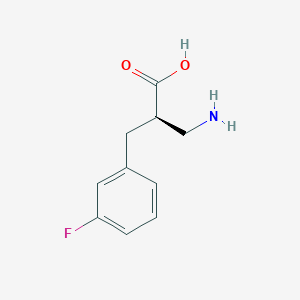
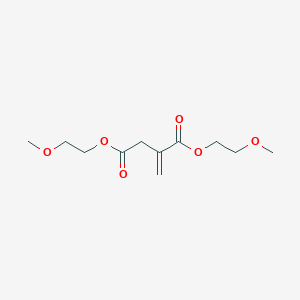
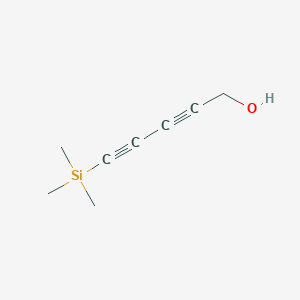

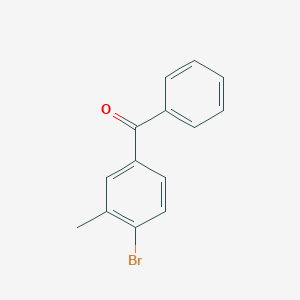
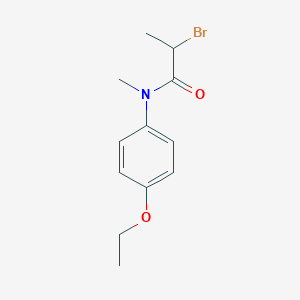
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)

![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)

